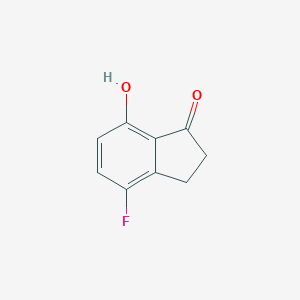

4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-7-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUZCYGMCGKOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570727 | |

| Record name | 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136191-16-7 | |

| Record name | 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one CAS number 136191-16-7

CAS Number: 136191-16-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one is a fluorinated derivative of the indanone scaffold, a core structure found in a variety of biologically active molecules. While specific in-depth research on this particular compound is limited in publicly available literature, its structural features suggest its potential as a valuable intermediate in medicinal chemistry and drug discovery. The indanone core is a privileged scaffold known to exhibit a wide range of pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory properties. The presence of a fluorine atom and a hydroxyl group on the aromatic ring of this compound can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, making it an intriguing candidate for further investigation.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. This information is primarily sourced from chemical suppliers and databases.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 136191-16-7 | N/A |

| Molecular Formula | C₉H₇FO₂ | N/A |

| Molecular Weight | 166.15 g/mol | N/A |

| Appearance | White to light yellow solid | [1] |

| Boiling Point (Predicted) | 335.2 ± 42.0 °C | [1] |

| Density (Predicted) | 1.412 g/cm³ | [1] |

| pKa (Predicted) | 10.30 ± 0.20 | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis

General Experimental Protocol: Friedel-Crafts Acylation

A common method for the synthesis of indanones involves an intramolecular Friedel-Crafts acylation. A plausible synthetic route for this compound is outlined below. This protocol is a generalized representation and may require optimization.

Starting Material: A suitable precursor, such as a substituted 3-phenylpropionic acid or its corresponding acid chloride. Based on the product structure, a likely starting material would be 3-(3-fluoro-4-hydroxyphenyl)propanoic acid.

Procedure:

-

The starting material is reacted with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

The reaction is typically carried out in an inert solvent.

-

The reaction mixture is heated to promote cyclization. A temperature of 100°C, followed by an increase to 180°C, has been suggested.[1]

-

After the reaction is complete (e.g., after 3 hours), the mixture is cooled to room temperature.[1]

-

The product is worked up by adding a solvent like ethyl acetate and stirring for a period (e.g., 2 hours).[1]

-

The organic phase is separated, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.[1]

-

The crude product is then purified, for example, by column chromatography, to yield this compound.[1]

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Generalized workflow for the synthesis of this compound.

Potential Applications in Drug Discovery and Development

The indanone scaffold is a versatile building block in medicinal chemistry. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group provides a handle for further chemical modification or can act as a key hydrogen bonding donor/acceptor in interactions with biological targets.

Given the known biological activities of substituted indanones, this compound could serve as a precursor or a key intermediate for the synthesis of novel therapeutic agents in areas such as:

-

Oncology: As a building block for inhibitors of enzymes like tubulin or kinases.

-

Neurodegenerative Diseases: For the development of compounds targeting enzymes such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).

-

Inflammatory Diseases: As a scaffold for the design of inhibitors of inflammatory enzymes like cyclooxygenase (COX).

The following diagram illustrates the potential logical relationship of this compound as an intermediate in a drug discovery pipeline.

Caption: Role as an intermediate in a typical drug discovery workflow.

Safety Information

Based on available safety data sheets, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of more complex molecules for drug discovery and development. While specific biological data for this compound is not currently available in the public domain, the well-established biological activities of the indanone scaffold suggest that derivatives of this compound could be of significant interest. Further research is warranted to explore the synthesis of novel derivatives and to evaluate their biological activities in various therapeutic areas. The information provided in this technical guide serves as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.

References

A Comprehensive Technical Guide to 4-Fluoro-7-Hydroxy-1-Indanone: Physicochemical Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-7-hydroxy-1-indanone is a synthetic organic compound belonging to the indanone class, a group of molecules recognized for their diverse pharmacological activities. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological applications of 4-fluoro-7-hydroxy-1-indanone. Due to the limited availability of experimental data for this specific molecule, this report incorporates predicted values and representative data from closely related analogs to offer a comprehensive profile. All quantitative data is presented in structured tables for clarity. Detailed experimental protocols for synthesis and characterization are provided, alongside a workflow diagram illustrating the key steps in its preparation and analysis. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of fluorinated indanones.

Physicochemical Properties

The physicochemical properties of 4-fluoro-7-hydroxy-1-indanone are crucial for its handling, formulation, and biological activity. While experimental data for this specific compound is scarce, the following tables summarize key known and predicted properties.

Table 1: General and Physical Properties of 4-Fluoro-7-Hydroxy-1-Indanone

| Property | Value | Source/Method |

| IUPAC Name | 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | - |

| CAS Number | 136191-16-7 | [1] |

| Molecular Formula | C₉H₇FO₂ | [1] |

| Molecular Weight | 166.15 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | Not available (Analog: 4-Bromo-7-hydroxy-1-indanone: 144-148 °C) | N/A |

| Boiling Point | 335.2 ± 42.0 °C (Predicted) | [1] |

| Density | 1.412 g/cm³ (Predicted) | [1] |

Table 2: Chemical and Pharmacokinetic Properties of 4-Fluoro-7-Hydroxy-1-Indanone

| Property | Value | Source/Method |

| pKa | 10.30 ± 0.20 (Predicted) | [1] |

| logP | Not available (Predicted values for indanones vary) | N/A |

| Solubility | Not available (Analog: 4-Hydroxy-1-indanone is soluble in DMSO and ethanol) | N/A |

| Storage | 2-8°C, under inert gas | [1] |

Synthesis and Characterization

The synthesis of 4-fluoro-7-hydroxy-1-indanone can be achieved through various methods, with intramolecular Friedel-Crafts acylation being a common strategy for constructing the indanone core.[2][3] The following workflow outlines a typical synthetic and analytical process.

Experimental Protocol: Synthesis

A representative protocol for the synthesis of substituted 1-indanones via intramolecular Friedel-Crafts acylation is as follows:

-

Preparation: To a flask containing a suitable dehydrating agent, such as polyphosphoric acid or Eaton's reagent, add the starting material (e.g., 3-(3-fluoro-4-hydroxyphenyl)propanoic acid).

-

Reaction: Heat the mixture with stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature and time will depend on the specific starting material and reagent used. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench it by pouring it onto crushed ice.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Experimental Protocol: Characterization

The synthesized 4-fluoro-7-hydroxy-1-indanone should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the proton environment of the molecule.

-

¹³C NMR: To identify all unique carbon atoms.

-

¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) stretches.

-

Melting Point (MP) Determination: To assess the purity of the crystalline solid.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Biological Activity and Potential Applications

The indanone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[4][5] Derivatives of 1-indanone have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][6]

The introduction of a fluorine atom can significantly modulate the biological properties of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with target proteins.[7] Therefore, 4-fluoro-7-hydroxy-1-indanone is a promising candidate for drug discovery efforts.

While the specific biological targets of 4-fluoro-7-hydroxy-1-indanone have not been reported, the general activities of the indanone class suggest potential for investigation in the following areas:

-

Anticancer Agents: Many indanone derivatives exhibit cytotoxic effects against various cancer cell lines.[3]

-

Anti-inflammatory Drugs: The indanone structure is found in compounds that inhibit inflammatory pathways.[6]

-

Neuroprotective Agents: Some indanones act as inhibitors of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase.[8]

The following diagram illustrates a generalized workflow for the biological evaluation of a novel indanone derivative like 4-fluoro-7-hydroxy-1-indanone.

Conclusion

4-Fluoro-7-hydroxy-1-indanone is a molecule of significant interest for medicinal chemistry and drug development due to its fluorinated indanone scaffold. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on predicted properties and data from closely related analogs. The provided synthetic and analytical protocols offer a solid foundation for its preparation and characterization. Further investigation into the specific biological targets and mechanisms of action of 4-fluoro-7-hydroxy-1-indanone is warranted to fully elucidate its therapeutic potential.

References

- 1. 4-fluoro-7-hydroxy-1-indanone | 136191-16-7 [chemicalbook.com]

- 2. Indanone synthesis [organic-chemistry.org]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of a SAM-dependent fluorinase from a latent biosynthetic pathway for fluoroacetate and 4-fluorothreonine formation in Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Fluoro-7-hydroxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-7-hydroxy-1-indanone is a fluorinated derivative of the indanone scaffold, a core structure in many biologically active compounds. The strategic introduction of a fluorine atom and a hydroxyl group can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of 4-Fluoro-7-hydroxy-1-indanone, including its chemical properties, a detailed synthesis protocol, and an exploration of the potential biological activities associated with the broader class of fluorinated indanones. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Core Molecular Information

4-Fluoro-7-hydroxy-1-indanone is a small organic molecule with the chemical formula C₉H₇FO₂.[1] Its molecular weight is 166.15 g/mol .[1] The structure consists of a fused bicyclic system with a benzene ring and a five-membered ring containing a ketone. A fluorine atom is substituted at the 4-position and a hydroxyl group at the 7-position of the indanone core.

| Property | Value |

| Molecular Formula | C₉H₇FO₂ |

| Molecular Weight | 166.15 g/mol |

| CAS Number | 136191-16-7 |

Synthesis and Experimental Protocols

The synthesis of 4-Fluoro-7-hydroxy-1-indanone can be achieved through several synthetic routes, often starting from 4-fluorophenol.[2] A general and effective method involves a multi-step process that includes acylation and an intramolecular Friedel-Crafts cyclization.

Detailed Synthesis Protocol

A plausible synthetic route starting from 4-fluorophenol is outlined below. This protocol is a composite of established organic chemistry reactions and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Acylation of 4-Fluorophenol

-

Reactants: 4-Fluorophenol, 3-chloropropionyl chloride, and a Lewis acid catalyst (e.g., aluminum chloride).

-

Procedure:

-

To a solution of 4-fluorophenol in a suitable dry solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, add aluminum chloride in portions at 0 °C.

-

Slowly add 3-chloropropionyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting intermediate, 3-chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one, by column chromatography.

-

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Reactant: 3-chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one.

-

Procedure:

-

The intermediate from Step 1 is treated with a strong Lewis acid, such as aluminum chloride, or a protic acid like sulfuric acid.[1]

-

Heat the reaction mixture to facilitate the intramolecular cyclization. A general procedure involves heating the raw material with aluminum chloride, initially to 100°C and then to 180°C.[3]

-

After several hours, cool the reaction to room temperature.[3]

-

Work up the reaction by adding ethyl acetate and stirring.[3]

-

The organic phase is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.[3]

-

The final product, 4-Fluoro-7-hydroxy-1-indanone, is purified by column chromatography or recrystallization.[3]

-

References

Spectral Data Analysis of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one is a fluorinated derivative of hydroxy indanone, a class of compounds recognized for their potential applications in medicinal chemistry and organic synthesis. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, making this compound a subject of interest for drug discovery and development. This technical guide aims to provide a comprehensive overview of the available spectral data and synthetic methodologies for this compound. However, it is important to note that detailed, experimentally-derived spectral data for this specific compound is not widely available in the public domain. This document will therefore present a structured outline of the required data and provide a general synthetic protocol based on available information.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇FO₂ | [1] |

| Molecular Weight | 166.15 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| CAS Number | 136191-16-7 | [1] |

Synthesis Protocol

A general method for the preparation of 4-Fluoro-7-hydroxy-1-indanone has been described, although specific reaction conditions, purification methods, and yields are not detailed. The synthesis involves a Friedel-Crafts-type acylation.[1]

General Experimental Protocol:

-

A mixture of a suitable starting material and aluminum chloride is prepared.

-

The reaction mixture is heated to 100°C and then further to 180°C.

-

After cooling, the mixture is worked up using ethyl acetate.

-

The organic phase is dried and concentrated.

-

The crude product is then purified to yield 4-fluoro-7-hydroxy-1-indanone.[1]

It is important to note that this protocol is a high-level summary and would require significant optimization and detailed characterization for reproducible execution.

Spectral Data (Data Not Available)

Comprehensive, experimentally-verified spectral data for this compound are not currently available in the public scientific literature or chemical databases searched. For the benefit of researchers, the following sections outline the expected data and their significance in structural elucidation.

1H NMR Spectroscopy

-

Expected Signals: Analysis of the structure suggests the presence of aromatic protons, and methylene protons of the indanone ring system. The hydroxyl proton may appear as a broad singlet.

-

Data Presentation:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data Not Available |

13C NMR Spectroscopy

-

Expected Signals: The spectrum should display signals corresponding to the carbonyl carbon, aromatic carbons (some showing C-F coupling), and the aliphatic carbons of the five-membered ring.

-

Data Presentation:

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available |

Infrared (IR) Spectroscopy

-

Expected Absorptions: Key functional groups that would produce characteristic absorption bands include the hydroxyl group (O-H stretch, likely broad), the carbonyl group (C=O stretch), C-F bond, and aromatic C-H and C=C bonds.

-

Data Presentation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Not Available |

Mass Spectrometry (MS)

-

Expected Fragmentation: The mass spectrum would be expected to show a molecular ion peak (M+). Fragmentation patterns would likely involve the loss of small molecules such as CO, and fragmentation of the indanone ring.

-

Data Presentation:

| m/z | Relative Intensity (%) | Assignment |

| Data Not Available |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: General workflow for chemical synthesis and characterization.

Signaling Pathways and Logical Relationships

Information regarding the specific involvement of this compound in biological signaling pathways is not available in the current literature. As a potential pharmacophore, its interactions would likely be explored in the context of specific drug targets, which would necessitate further research.

The logical relationship in its synthesis follows a standard chemical synthesis workflow as depicted in the diagram above: starting from commercially available precursors, undergoing a key chemical transformation, followed by purification and structural confirmation through various spectroscopic techniques.

Conclusion

While this compound presents an interesting scaffold for medicinal chemistry, a significant gap exists in the publicly available, detailed experimental data, particularly its spectral characteristics. The synthesis has been broadly outlined, but a detailed, reproducible protocol is yet to be published. Further research is required to fully characterize this compound and explore its potential applications in drug development and other scientific fields. The data presented in this guide is intended to provide a framework for future investigations into this and related molecules.

References

Spectroscopic Analysis of 4-fluoro-7-hydroxy-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-fluoro-7-hydroxy-1-indanone. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this guide leverages spectral data from analogous structures, including 4-hydroxy-1-indanone and other fluorinated indanone derivatives, to predict the chemical shifts and coupling patterns. This information is crucial for the structural elucidation and purity assessment of this compound in research and drug development settings.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for 4-fluoro-7-hydroxy-1-indanone. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy. The expected multiplicities (s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet) and coupling constants (J) in Hertz (Hz) are also provided.

Table 1: Predicted ¹H NMR Data for 4-fluoro-7-hydroxy-1-indanone

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (CH₂) | 2.90 - 3.10 | t | 6.0 - 7.0 |

| H-3 (CH₂) | 2.60 - 2.80 | t | 6.0 - 7.0 |

| H-5 | 7.10 - 7.30 | (dd) | J(H-F) ≈ 8.0 - 9.0, J(H-H) ≈ 8.0 - 9.0 |

| H-6 | 6.80 - 7.00 | (dd) | J(H-H) ≈ 8.0 - 9.0, J(H-H) ≈ 1.0 - 2.0 |

| OH | 9.50 - 10.50 | s (broad) | - |

Table 2: Predicted ¹³C NMR Data for 4-fluoro-7-hydroxy-1-indanone

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 (C=O) | 195.0 - 205.0 | - |

| C-2 (CH₂) | 35.0 - 40.0 | - |

| C-3 (CH₂) | 25.0 - 30.0 | - |

| C-3a | 130.0 - 135.0 | (d, ³JCF ≈ 3-5) |

| C-4 | 155.0 - 160.0 | (d, ¹JCF ≈ 240-250) |

| C-5 | 115.0 - 120.0 | (d, ²JCF ≈ 20-25) |

| C-6 | 120.0 - 125.0 | (d, ³JCF ≈ 5-10) |

| C-7 | 150.0 - 155.0 | (d, ⁴JCF ≈ 2-4) |

| C-7a | 140.0 - 145.0 | (d, ²JCF ≈ 10-15) |

Experimental Protocol for NMR Analysis

The following is a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of substituted indanones, which can be adapted for 4-fluoro-7-hydroxy-1-indanone.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified 4-fluoro-7-hydroxy-1-indanone sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the sample's solubility.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds (a longer delay may be necessary for quaternary carbons).

-

Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of a small molecule like 4-fluoro-7-hydroxy-1-indanone, from sample preparation to final data interpretation.

Caption: Workflow for NMR analysis of 4-fluoro-7-hydroxy-1-indanone.

The Rising Profile of Fluorinated 1-Indanone Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. The strategic incorporation of fluorine atoms into this core structure has unlocked a new dimension of biological activity, offering enhanced potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the biological activities of fluorinated 1-indanone derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to empower researchers in the field of drug discovery.

Enzyme Inhibition: A Key Therapeutic Strategy

Fluorinated 1-indanone derivatives have emerged as potent inhibitors of several key enzymes implicated in a range of diseases, most notably neurodegenerative disorders.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Inhibition of cholinesterases, particularly AChE, is a primary therapeutic approach for Alzheimer's disease. Donepezil, a well-known AChE inhibitor, features an indanone core, highlighting the potential of this scaffold.[1][2] Fluorinated derivatives have been synthesized and evaluated for their ability to inhibit both AChE and BChE.

Table 1: Cholinesterase Inhibitory Activity of Fluorinated 1-Indanone Derivatives

| Compound ID | R1 (at Indanone C5) | R2 (Substituent on Piperidine/Benzyl) | AChE IC50 | BChE IC50 | Reference |

| Donepezil | H | -CH₂-piperidine-benzyl | ~5.7 nM | - | [1] |

| Compound 7h | - | Carbamate derivative | 1.2 µM | 0.3 µM | [3] |

| Compound 9 | - | - | 14.8 nM | - | [4][5] |

| Compound 14 | - | - | 18.6 nM | - | [5] |

| Dimethoxy analog | OCH₃ | -CH₂-piperidine-benzyl | 0.78 µM | - | [1] |

| Fluorobenzyl piperazine acetamide analog | H | 2-fluorobenzyl piperazine acetamide | 60 µM | - | [1] |

| 4-Fluorobenzyl piperazine analog | OCH₃ | 4-fluorobenzyl piperazine | 81 µM | - | [1] |

| 2-Fluorobenzyl piperazine analog | OCH₃ | 2-fluorobenzyl piperazine | 120 µM | - | [1] |

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is a critical enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic target for neurodegenerative diseases like Parkinson's disease.[6] Fluorinated 1-indanone derivatives have demonstrated potent and selective MAO-B inhibitory activity.[4][7] C6-substituted indanones are particularly effective and selective MAO-B inhibitors.[4]

Table 2: MAO-B Inhibitory Activity of Fluorinated 1-Indanone Derivatives

| Compound ID | Target | IC50 Value | Ki Value | Reference |

| Derivative 6 | MAO-B | - | 6 nM | [6][7] |

| FBZ6 | MAO-B | 0.023 µM | 0.015 ± 0.003 µM | [8] |

| FBZ13 | MAO-B | 0.0053 µM | 0.0021 ± 0.0013 µM | [8] |

| MAO-B-IN-30 | MAO-B | 0.082 µM | - | [2] |

| MAO-B-IN-30 | MAO-A | 19.176 µM | - | [2] |

| Selegiline (Control) | MAO-B | ~0.0068 µM | - | [2] |

Anticancer Activity

The anticancer potential of fluorinated 1-indanone derivatives is a rapidly growing area of research. These compounds have shown significant cytotoxicity against various cancer cell lines, with mechanisms of action that include the inhibition of tubulin polymerization and the modulation of key signaling pathways.[4][9]

Table 3: Anticancer Activity of Selected Indanone Derivatives

| Derivative Class | Cell Line(s) | IC50 Value | Reference |

| 2-Benzylidene-1-indanones | MCF-7 (breast), HCT (colon), THP-1 (leukemia), A549 (lung) | 10 - 880 nM | [4] |

| Indanone-thiazolyl hydrazone (ITH-6) | HT-29 (colorectal) | 0.41 ± 0.19 µM | [9] |

| Indanone-thiazolyl hydrazone (ITH-6) | COLO 205 (colorectal) | 6.85 ± 1.44 µM | [9] |

Antimicrobial and Antifungal Activity

Preliminary studies suggest that fluorinated 1-indanone derivatives possess promising antimicrobial and antifungal properties. The introduction of a fluorine atom can enhance the antimicrobial efficacy of the parent indanone scaffold.[9]

Table 4: Antimicrobial and Antifungal Activity of a Fluorinated Indanone Derivative

| Compound | E. coli (Zone of Inhibition in mm) | S. aureus (Zone of Inhibition in mm) | C. albicans (Zone of Inhibition in mm) | A. niger (Zone of Inhibition in mm) | Reference |

| N-(4-Fluorophenyl) derivative | 18 | 17 | 15 | 14 | [9] |

| Streptomycin (Standard) | 20 | 21 | - | - | [9] |

| Ampicillin (Standard) | 22 | 23 | - | - | [9] |

| Ketoconazole (Standard) | - | - | 18 | 19 | [9] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of research. The following sections provide methodologies for key assays used to evaluate the biological activity of fluorinated 1-indanone derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[3][10][11]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (fluorinated 1-indanone derivatives)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add 140 µL of phosphate buffer to each well.[1]

-

Add 10 µL of the test compound solution to the respective wells.[1]

-

Add 10 µL of the AChE enzyme solution to each well.[1]

-

Incubate the plate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of DTNB and 10 µL of ATCI to each well.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This assay measures the production of hydrogen peroxide, a byproduct of MAO-B activity, using a fluorescent probe.[2][12][13]

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

MAO-B assay buffer

-

Test compounds (fluorinated 1-indanone derivatives)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well black plate, add the test compounds and the MAO-B enzyme.

-

Incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) over time using a fluorometric microplate reader.[2]

-

The rate of fluorescence increase is proportional to the MAO-B activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[7][14][15][16][17]

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the fluorinated 1-indanone derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[7]

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Tubulin Polymerization Inhibition Assay

This assay monitors the assembly of tubulin into microtubules and is used to identify compounds that interfere with this process.[9][18][19]

Materials:

-

Purified tubulin protein

-

Tubulin polymerization buffer (containing GTP)

-

Fluorescent reporter dye (optional)

-

Test compounds

-

384-well plate

-

Spectrophotometer or fluorometer with temperature control

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a pre-warmed 384-well plate, add the tubulin polymerization buffer.

-

Add the test compounds to the respective wells.

-

Initiate polymerization by adding the purified tubulin protein to each well.

-

Immediately start monitoring the change in absorbance at 340 nm or the change in fluorescence over time at 37°C.

-

The increase in absorbance or fluorescence corresponds to the rate of tubulin polymerization.

-

Compounds that inhibit tubulin polymerization will show a decrease in the rate and extent of this increase.

-

Calculate the percentage of inhibition and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[20][21][22][23]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Test compounds

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

In a 96-well plate, prepare serial two-fold dilutions of the test compound in the broth medium.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Visually inspect the wells for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the underlying mechanisms of action is paramount in drug development. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of fluorinated 1-indanone derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. assaygenie.com [assaygenie.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. texaschildrens.org [texaschildrens.org]

- 18. benchchem.com [benchchem.com]

- 19. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. apec.org [apec.org]

- 23. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of Substituted Indanones: A Technical Guide for Drug Discovery Professionals

Introduction: The indanone scaffold, a recurring motif in biologically active molecules, has emerged as a privileged structure in medicinal chemistry. Its inherent versatility and amenability to synthetic modification have propelled the development of a diverse array of therapeutic agents. Notably, the clinical success of donepezil for the symptomatic treatment of Alzheimer's disease has galvanized further exploration into the pharmacological potential of substituted indanones. This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of these compounds, with a focus on their utility in neurodegenerative disorders, oncology, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative biological data, experimental methodologies, and the underlying signaling pathways.

Neurodegenerative Disorders: A Beacon of Hope

Substituted indanones have shown significant promise in the management of neurodegenerative diseases, primarily through the modulation of key enzymatic targets. Their multifaceted mechanisms of action offer the potential for disease-modifying therapies.

Alzheimer's Disease: Combating Cholinergic Deficits

A well-established therapeutic strategy for Alzheimer's disease involves the inhibition of cholinesterases, enzymes that degrade the neurotransmitter acetylcholine. Several series of substituted indanones have been developed as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Quantitative Data: Cholinesterase Inhibition by Substituted Indanones

| Compound ID | Substitution Pattern | Target | IC50 (µM) | Reference |

| Series 1: Indanone-Aminopropoxy Benzylidene Derivatives | ||||

| 5c | meta-substituted dimethyl amine | AChE | 0.12 | [1] |

| 7b | para-substituted piperidine | BChE | 0.04 | [1] |

| Series 2: Indandione-Piperazine Derivatives | ||||

| 34 | 4-(4-(pyrimidin-2-yl)piperazin-1-yl)benzylidene | AChE | 0.048 | [2] |

| 38 | 4-(4-(6-chloropyridazin-3-yl)piperazin-1-yl)benzylidene | AChE | 0.036 | [2] |

| Series 3: Arylidene Indanone Derivatives | ||||

| 54 | 2-(4-(dimethylamino)benzylidene)-5,6-dimethoxy | AChE | 14.06 | [3] |

| 64 | 2-(4-hydroxy-3-methoxybenzylidene)-5,6-dimethoxy | AChE | 12.01 | [3] |

Signaling Pathway: Cholinergic Neurotransmission

Donepezil and other indanone-based cholinesterase inhibitors act by increasing the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling which is impaired in Alzheimer's disease.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Role of Fluorine in Modifying the Biological Activity of Indanones

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This technical guide provides a comprehensive overview of the multifaceted role of fluorine in modulating the biological activity of indanone derivatives. The indanone core, a privileged structure in drug discovery, serves as a versatile template for developing therapeutic agents across various domains, including oncology, inflammation, and neurodegenerative diseases. Fluorination of this scaffold can profoundly alter a molecule's physicochemical properties, including its metabolic stability, binding affinity, lipophilicity, and bioavailability, thereby enhancing its therapeutic potential.[1][2][3]

This guide details the synthesis of fluorinated indanones, presents quantitative biological activity data, outlines key experimental protocols, and visualizes relevant biological pathways and experimental workflows to provide a thorough resource for professionals in drug development.

Impact of Fluorination on Biological Activities

The introduction of fluorine into the indanone structure has been shown to elicit a range of potent biological responses. The high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond contribute to these enhanced activities.[4][5]

Anticancer Activity

Fluorinated indanone derivatives have emerged as a promising class of anticancer agents.[6] Notably, fluorinated 2-benzylidene-1-indanones have demonstrated significant cytotoxicity against various human cancer cell lines.[7][8] The mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][9] Furthermore, these compounds can exhibit anti-angiogenic properties by down-regulating key factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-alpha (HIF-α).[6][9]

Anti-inflammatory Activity

The indanone scaffold is a component of several non-steroidal anti-inflammatory drugs (NSAIDs).[10] Fluorinated derivatives, particularly 2-benzylidene-1-indanones, have shown potent anti-inflammatory effects.[6] Their mechanism often involves the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways, which in turn reduces the production of inflammatory cytokines like TNF-α and IL-6.[6][11]

Enzyme Inhibition

Fluorinated indanones are effective enzyme inhibitors, particularly relevant in the context of neurodegenerative diseases. The indanone moiety is a core feature of Donepezil, an acetylcholinesterase (AChE) inhibitor used to treat Alzheimer's disease.[12] Fluorination of the indanone scaffold and its derivatives can enhance potency and selectivity for enzymes such as AChE and Monoamine Oxidase B (MAO-B), the latter being a target for Parkinson's disease treatment.[12][13] Structure-activity relationship (SAR) studies indicate that the position of the fluorine atom is critical for binding affinity and selectivity. For instance, C6-substituted indanones are reported to be more potent and selective MAO-B inhibitors compared to their C5-substituted counterparts.[12]

Antimicrobial and Antifungal Activity

Certain fluorinated indanone derivatives have also displayed promising antimicrobial and antifungal activities, highlighting their potential as broad-spectrum therapeutic agents.[10]

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activity of various fluorinated indanone derivatives as reported in preclinical studies.

Table 1: Anticancer Activity of Selected Indanone Derivatives

| Derivative Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Benzylidene-1-indanones | MCF-7, HCT, THP-1, A549 | 0.01 - 0.88 | [7][10] |

| Indanone-thiazolyl hydrazone (ITH-6) | HT-29 (colorectal) | 0.41 ± 0.19 | [10] |

| Indanone-thiazolyl hydrazone (ITH-6) | COLO 205 (colorectal) | 6.85 ± 1.44 | [10] |

| Indanone spiroisoxazoline (9f) | MCF-7 | 0.03 ± 0.01 |[14] |

Table 2: Comparative Anticancer Efficacy of a Fluorinated Benzylidene Indanone Derivative

| Parameter | Fluorinated Benzylidene Indanone Derivative | 5-Fluorouracil (5-FU) | Reference |

|---|---|---|---|

| In Vitro Mechanism (MCF-7) | Induces G2/M phase arrest; Microtubule destabilizer | Antimetabolite | [6] |

| In Vivo Efficacy | 48.2% tumor volume reduction (mammary carcinoma) | Varies by model and dose | [6][9] |

| Toxicity | Well-tolerated up to 1000 mg/kg in mice | Significant side effects |[6][9] |

Table 3: Comparative Anti-inflammatory Activity

| Parameter | 2-Benzylidene-1-indanone Derivative (8f) | Indomethacin | Reference |

|---|---|---|---|

| In Vitro Activity | Effective inhibition of IL-6 and TNF-α expression | Potent COX enzyme inhibitor | [6] |

| Mechanism of Action | Blocks activation of NF-κB/MAPK signaling | Non-selective COX-1/COX-2 inhibitor | [6] |

| In Vivo Activity | Reduces paw edema in carrageenan-induced models | Reduces paw edema |[6] |

Table 4: Acetylcholinesterase (AChE) Inhibition by Indanone Derivatives | Compound | Core Structure | R Group | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 1 (Donepezil) | Dimethoxy-indanone | Benzyl piperidine | 7.9 |[12] | | 2 | 1-Indanone | H | Benzyl piperazine | 450 |[12] | | 3 | 1-Indanone | OCH₃ | Benzyl piperazine | 98 |[12] | | 4 | 1-Indanone | OCH₃ | 4-fluorobenzyl piperazine | 81 |[12] | | 5 | 1-Indanone | OCH₃ | 2-fluorobenzyl piperazine | 120 |[12] | | 6 | 1-Indanone | OCH₃ | 2-trifluoromethylbenzyl piperazine | 32 |[12] |

Table 5: Antimicrobial and Antifungal Activity of an N-(4-Fluorophenyl) Indanone Derivative

| Organism | Zone of Inhibition (mm) | Standard | Zone of Inhibition (mm) | Reference |

|---|---|---|---|---|

| S. aureus | 18 | Streptomycin | 20 | [10] |

| B. subtilis | 17 | Streptomycin | 21 | [10] |

| E. coli | 16 | Ampicillin | 22 | [10] |

| P. aeruginosa | 17 | Ampicillin | 23 | [10] |

| C. albicans | 15 | Ketoconazole | 18 | [10] |

| A. niger | 14 | Ketoconazole | 19 |[10] |

Physicochemical Properties and Pharmacokinetics

Enhanced Metabolic Stability

A primary advantage of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family. By strategically placing fluorine atoms at metabolically "soft spots," oxidative metabolism can be blocked, leading to a longer in vivo half-life and reduced clearance of the drug candidate.[15][16][17]

Modulation of Physicochemical Properties

Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can affect a molecule's solubility and binding characteristics.[2] Furthermore, fluorination often increases a compound's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[1][18] These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of indanone-based drugs.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following are protocols for key experiments cited in the literature.

Synthesis of 5-Fluoro-1-indanone

This protocol describes a common method for synthesizing the 5-fluoro-1-indanone scaffold via intramolecular Friedel-Crafts cyclization.[10]

-

Reagents: 3-(3-fluorophenyl)propanoic acid, chlorosulfonic acid, crushed ice, ethyl acetate, brine, anhydrous sodium sulfate.

-

Procedure:

-

To 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid, add 20 mL of chlorosulfonic acid.

-

Stir the mixture at room temperature until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.[10]

-

In Vitro Cell Cycle Analysis

This protocol is used to determine the effect of a compound on the cell cycle of cancer cells.[6]

-

Cell Line: MCF-7 human breast cancer cells.

-

Reagents: Test compound (fluorinated benzylidene indanone derivative), cell culture medium, propidium iodide (PI) staining solution, flow cytometer.

-

Procedure:

-

Treat MCF-7 cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol.

-

Stain the cells with a solution containing propidium iodide and RNase.

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[6]

-

In Vitro Anti-inflammatory Assay

This assay quantifies the inhibition of pro-inflammatory cytokine production.[6]

-

Cell Type: Murine primary macrophages.

-

Reagents: Lipopolysaccharide (LPS), test compound (2-benzylidene-1-indanone derivative), cell culture medium, ELISA kits for TNF-α and IL-6.

-

Procedure:

-

Stimulate murine primary macrophages with LPS in the presence or absence of the test compound.

-

Incubate for a specified period.

-

Collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.[6]

-

Acetylcholinesterase (AChE) Inhibition Assay

This protocol measures the ability of a compound to inhibit AChE activity.[12]

-

Materials: Acetylcholinesterase (AChE) from electric eel, acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), test compounds, phosphate buffer (pH 8.0).

-

Procedure (96-well plate format):

-

To each well, add 140 µL of phosphate buffer.

-

Add 10 µL of the test compound solution at various concentrations (dissolved in a suitable solvent like DMSO).

-

Add 10 µL of the AChE enzyme solution and pre-incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATCI and 20 µL of DTNB.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to the control (enzyme activity without inhibitor).[12]

-

In Vitro Metabolic Stability Assay

This assay evaluates a compound's susceptibility to metabolism by CYP450 enzymes using liver microsomes.[15]

-

Materials: Liver microsomes (e.g., mouse or rat), NADPH regenerating system, test compound, buffer solution (e.g., potassium phosphate buffer), quenching solution (e.g., cold acetonitrile), LC-MS/MS system.

-

Procedure:

-

Pre-warm a mixture of liver microsomes and the test compound in the buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points, take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent test compound.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural log of the remaining compound concentration against time.[15]

-

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key synthetic workflows and biological signaling pathways relevant to fluorinated indanones.

Caption: General synthetic workflow for 5-fluoro-1-indanone derivatives.[10]

Caption: Anticancer mechanism of a fluorinated benzylidene indanone derivative.[6]

Caption: Anti-inflammatory mechanism of a 2-benzylidene-1-indanone derivative.[6]

Caption: Role of Acetylcholinesterase (AChE) in synaptic transmission.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chimia.ch [chimia.ch]

- 4. daneshyari.com [daneshyari.com]

- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. pharmacyjournal.org [pharmacyjournal.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

4-Fluoro-7-hydroxy-1-indanone: A Core Intermediate for Neuroactive Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-7-hydroxy-1-indanone is a fluorinated aromatic ketone that has emerged as a valuable and versatile synthetic intermediate in the field of medicinal chemistry. Its strategic combination of a reactive indanone core, a hydroxyl group, and a fluorine atom makes it a sought-after building block for the development of novel therapeutic agents, particularly those targeting central nervous system (CNS) disorders. The indanone scaffold itself is recognized as a "privileged structure" in drug discovery, appearing in numerous compounds with diverse pharmacological activities. The addition of a fluorine atom can significantly enhance key drug-like properties, including metabolic stability, binding affinity, and bioavailability, by altering the molecule's electronic and lipophilic characteristics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4-fluoro-7-hydroxy-1-indanone, with a focus on its role as a precursor to potent neuroactive compounds.

Physicochemical and Spectroscopic Data

4-Fluoro-7-hydroxy-1-indanone (CAS Number: 136191-16-7) is a solid at room temperature with a molecular formula of C₉H₇FO₂ and a molecular weight of 166.15 g/mol .[1][2] It is typically supplied at a purity of 95-99% and should be stored in a dry, sealed container at 2-8°C.[3][4] While a specific experimentally determined melting point is not widely published, its predicted boiling point is 335.2 ± 42.0 °C with a density of 1.412 g/cm³.[1]

Table 1: Physicochemical Properties of 4-Fluoro-7-hydroxy-1-indanone

| Property | Value | Reference(s) |

| CAS Number | 136191-16-7 | [1] |

| Molecular Formula | C₉H₇FO₂ | [1] |

| Molecular Weight | 166.15 g/mol | [1] |

| Appearance | Solid | [3] |

| Purity | 95-99% | [1][3] |

| Storage Conditions | 2-8°C, sealed, dry | [3][4] |

| Predicted Boiling Point | 335.2 ± 42.0 °C | [1] |

| Predicted Density | 1.412 g/cm³ | [1] |

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons with splitting patterns influenced by both proton-proton and proton-fluorine coupling. Distinct multiplets for the two methylene groups of the indanone ring in the aliphatic region. A signal for the hydroxyl proton. |

| ¹³C NMR | Nine distinct signals for the carbon atoms, including the carbonyl carbon, aromatic carbons (with C-F coupling), and aliphatic carbons. |

| IR Spectroscopy | A strong absorption band for the carbonyl group (C=O) of the ketone. Bands corresponding to O-H stretching, aromatic and aliphatic C-H stretching, C=C stretching, and a strong C-F stretching band. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. Characteristic fragmentation patterns for cyclic ketones, such as the loss of a neutral carbon monoxide (CO) molecule. |

Synthesis of 4-Fluoro-7-hydroxy-1-indanone

The primary synthetic route to 4-fluoro-7-hydroxy-1-indanone is through an intramolecular Friedel-Crafts acylation of a suitable precursor, typically a substituted 3-phenylpropanoic acid. This reaction is a classic and effective method for the formation of the indanone ring system.[5]

General Synthetic Workflow

The synthesis involves the cyclization of a 3-(substituted-phenyl)propanoic acid, which is promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Caption: General workflow for the synthesis of 4-fluoro-7-hydroxy-1-indanone via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Cyclization

The following is a generalized experimental protocol based on typical Friedel-Crafts acylation procedures for the synthesis of indanones.[1][6]

Materials:

-

Precursor (e.g., 3-(3-fluoro-4-hydroxyphenyl)propanoic acid or its acyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for workup)

-

Crushed ice

Procedure:

-

To a reaction vessel under an inert atmosphere, the precursor compound is dissolved or suspended in the anhydrous solvent.

-

The mixture is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.

-

The reaction mixture is then heated to 100°C.

-

After a short period (e.g., 15 minutes), the temperature is increased to 180°C.[1]

-

The reaction is monitored for completion (typically several hours) by an appropriate method (e.g., TLC).[1]

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.

-

The product is extracted with a suitable organic solvent, such as ethyl acetate.[1]

-

The organic phase is washed with dilute hydrochloric acid and brine, then dried over anhydrous sodium sulfate.[1]

-

The solvent is removed under reduced pressure, and the crude product is purified, for example, by column chromatography, to yield 4-fluoro-7-hydroxy-1-indanone.[1]

Applications as a Synthetic Intermediate

The primary utility of 4-fluoro-7-hydroxy-1-indanone lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. Its structure is particularly amenable to the construction of analogues of the Alzheimer's disease drug, Donepezil. These analogues are often designed as multi-target-directed ligands, aiming to inhibit key enzymes involved in the pathology of Alzheimer's, such as acetylcholinesterase (AChE) and β-secretase 1 (BACE-1).[2][3]

Synthesis of Donepezil Analogues

A common synthetic strategy involves the aldol condensation of 4-fluoro-7-hydroxy-1-indanone with a substituted piperidine-4-carbaldehyde, followed by further modifications.

Caption: Synthetic pathway to Donepezil analogues from 4-fluoro-7-hydroxy-1-indanone.

Biological Targets and Signaling Pathways

Derivatives of 4-fluoro-7-hydroxy-1-indanone have been shown to be potent inhibitors of acetylcholinesterase (AChE).[7][8] AChE is a key enzyme in the cholinergic signaling pathway, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.

Some advanced analogues also exhibit inhibitory activity against BACE-1, an enzyme involved in the production of amyloid-β peptides, which form the characteristic plaques found in the brains of Alzheimer's patients.[3][9] By targeting both AChE and BACE-1, these multi-target-directed ligands offer a promising approach to treating the complex pathology of Alzheimer's disease.

Caption: Inhibition of Acetylcholinesterase by Donepezil analogues derived from 4-fluoro-7-hydroxy-1-indanone.

Conclusion

4-Fluoro-7-hydroxy-1-indanone is a strategically important synthetic intermediate with significant potential in drug discovery, particularly in the development of novel treatments for neurodegenerative diseases like Alzheimer's. Its unique structural features, combining the privileged indanone scaffold with the beneficial properties of fluorine, make it an ideal starting point for the synthesis of potent and selective enzyme inhibitors. Further research into the synthesis and applications of this versatile building block is likely to yield new and improved therapeutic agents for a range of challenging medical conditions.

References

- 1. 4-fluoro-7-hydroxy-1-indanone | 136191-16-7 [chemicalbook.com]

- 2. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-fluoro-7-hydroxy-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 7. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and significance of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current knowledge on 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one, a fluorinated derivative of the indanone scaffold. Due to the limited publicly available data specifically for this compound, this document also draws upon information regarding the broader class of indanones and the strategic role of fluorine in medicinal chemistry to infer its potential significance and applications.

Introduction

This compound belongs to the 1-indanone class of compounds, which are recognized as privileged structures in medicinal chemistry. The indanone core is a feature of numerous biologically active molecules with a wide range of therapeutic applications, including antiviral, anti-inflammatory, anticancer, and neuroprotective agents. The introduction of a fluorine atom to the indanone scaffold can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, such as metabolic stability, binding affinity, and lipophilicity, making it an attractive strategy in drug discovery.

This guide summarizes the available chemical data, a plausible synthetic approach, and the inferred biological significance of this compound, while also highlighting the current gaps in the scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 136191-16-7 | [1] |

| Molecular Formula | C₉H₇FO₂ | [1] |

| Molecular Weight | 166.15 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Boiling Point (Predicted) | 335.2 ± 42.0 °C | [1] |

| Density (Predicted) | 1.412 g/cm³ | [1] |

| pKa (Predicted) | 10.30 ± 0.20 | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis

General Experimental Protocol (Inferred)

A plausible synthetic route starts from a substituted phenylpropanoic acid. The intramolecular cyclization is then achieved using a Lewis acid catalyst.

Reaction Scheme:

Figure 1. Plausible synthetic pathway for this compound.

Procedure:

-

The starting material, a suitably substituted 3-phenylpropanoic acid, is mixed with a Lewis acid, such as aluminum chloride.

-

The reaction mixture is heated to facilitate the intramolecular cyclization. A temperature of approximately 100°C is initially applied, followed by an increase to around 180°C.[1]

-

After several hours, the reaction is cooled to room temperature.

-

The reaction mixture is worked up by adding an organic solvent, such as ethyl acetate, and stirring.

-

The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified, likely via column chromatography, to yield this compound.[1]

Note: This is a generalized protocol based on a brief description and common organic chemistry practices. Specific details regarding stoichiometry, reaction times, and purification methods would require experimental optimization.

Biological Significance and Potential Applications

Specific biological data, such as IC50 or Ki values, for this compound are not available in the public domain. However, based on the known activities of the indanone scaffold and the effects of fluorination, we can hypothesize its potential biological significance.

Inferred Areas of Interest

-

Enzyme Inhibition: The indanone core is present in various enzyme inhibitors. The hydroxyl and fluoro substituents on the aromatic ring of this compound could facilitate interactions with the active sites of various enzymes, such as kinases, phosphodiesterases, or monoamine oxidases.

-

Anticancer Activity: Many indanone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The fluorine atom can enhance the metabolic stability and cell permeability of a compound, potentially leading to improved anticancer efficacy.

-

Neuroprotective Effects: The structural similarity to other neuroactive compounds suggests that this molecule could be explored for its potential in treating neurodegenerative diseases.

-

Antimicrobial Properties: The parent indanone structure has been associated with antibacterial and antifungal activities.

The logical workflow for investigating the potential of this compound is outlined below.

Figure 2. A typical workflow for the evaluation of a novel chemical entity.

Signaling Pathways: A Hypothetical Perspective

As there is no experimental data linking this compound to any specific signaling pathway, any depiction would be purely speculative. However, based on the activities of other indanone derivatives, one could hypothesize its potential interaction with pathways commonly implicated in cancer or inflammation, such as the MAPK/ERK or NF-κB signaling pathways. Further research is required to validate any such hypotheses.

Conclusion and Future Directions

This compound is a chemical entity with potential for further investigation in the field of drug discovery. Its structural features, namely the privileged indanone scaffold and the presence of a fluorine atom, suggest that it could exhibit interesting biological activities.

To unlock the therapeutic potential of this compound, future research should focus on:

-

Development of a detailed and optimized synthetic protocol.

-

Comprehensive in vitro screening against a panel of biological targets.

-

Elucidation of its mechanism of action for any identified biological activity.

-

Investigation of its structure-activity relationship through the synthesis and evaluation of analogs.

The lack of current data presents a clear opportunity for novel research into the discovery and significance of this and related fluorinated indanones.

References

A Technical Guide to the Solubility and Stability of 4-fluoro-7-hydroxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-fluoro-7-hydroxy-1-indanone is a fluorinated indanone derivative of interest in organic synthesis and medicinal chemistry.[1][2] Its physicochemical properties, particularly solubility and stability, are critical parameters for its successful application in research and development, influencing formulation, bioavailability, and shelf-life. This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-fluoro-7-hydroxy-1-indanone. It includes detailed experimental protocols for property determination and illustrative data to guide researchers. The stability of phenolic compounds is often dependent on factors like pH and temperature, with degradation rates typically increasing with higher temperatures and in non-acidic conditions.[3][4]

Physicochemical Properties

4-fluoro-7-hydroxy-1-indanone (CAS No. 136191-16-7) is a solid compound utilized as an intermediate in organic synthesis.[1] The presence of a hydroxyl group (a potential hydrogen bond donor and acceptor) and a ketone group (a hydrogen bond acceptor) suggests some degree of solubility in polar solvents. The fluorine atom can modulate properties such as metabolic stability and binding affinity in derivative compounds.[5] Recommended storage conditions are typically between 2-8°C in a dry, sealed environment to minimize degradation.[6]

Solubility Profile

The solubility of a compound is a fundamental property that dictates its handling, formulation, and biological absorption. The following table presents illustrative solubility data for 4-fluoro-7-hydroxy-1-indanone in various common solvents at ambient temperature (25°C). This data is representative and should be confirmed experimentally.

Table 1: Illustrative Solubility of 4-fluoro-7-hydroxy-1-indanone

| Solvent | Type | Estimated Solubility (mg/mL) |

| Water (pH 7.0) | Aqueous | < 0.1 |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | < 0.1 |

| Methanol (MeOH) | Polar Protic | ~15 |

| Ethanol (EtOH) | Polar Protic | ~10 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| Acetonitrile (ACN) | Polar Aprotic | ~5 |

| Dichloromethane (DCM) | Non-polar | ~2 |

Stability Profile

Stability testing is crucial for identifying degradation pathways and establishing appropriate storage conditions. Forced degradation studies, conducted under conditions more severe than standard accelerated testing, are essential.[7] The International Council for Harmonisation (ICH) guidelines Q1A(R2) recommend stress testing to include the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis, targeting 5-20% degradation to elucidate pathways.[8][9] The table below summarizes potential stability outcomes for 4-fluoro-7-hydroxy-1-indanone under these stress conditions.

Table 2: Illustrative Stability Data from Forced Degradation Studies

| Stress Condition | Reagent/Parameters | Time | % Degradation | Major Degradants |

| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hr | < 5% | None significant |

| Base Hydrolysis | 0.1 M NaOH at 60°C | 8 hr | ~15% | Ring-opened products |

| Oxidative | 3% H₂O₂ at 25°C | 24 hr | ~18% | Oxidized phenolic species |

| Thermal | 80°C (solid state) | 72 hr | ~8% | Dimerization products |

| Photolytic | 1.2 million lux hours (UV/Vis light) | 7 days | ~12% | Photoproducts |

Experimental Protocols

Detailed and standardized protocols are necessary for reproducible assessment of solubility and stability.